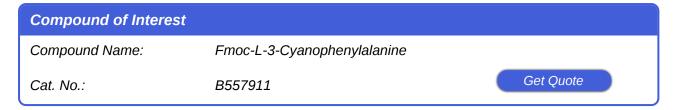


A Technical Guide to Fmoc-L-3-Cyanophenylalanine: Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **Fmoc-L-3-Cyanophenylalanine**, a non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The introduction of a cyano group at the meta position of the phenylalanine side chain offers unique steric and electronic properties, making it a valuable building block for modifying peptide structure and function.

Physicochemical Properties

Fmoc-L-3-Cyanophenylalanine is a white to off-white powder. Its fundamental properties are summarized in the table below, compiled from various commercial and safety data sources.



| Property | Value | Reference(s) |
|--------------------|----------------------|--------------|
| CAS Number | 205526-36-9 | [1] |
| Molecular Formula | C25H20N2O4 | [1] |
| Molecular Weight | 412.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥99% (Chiral Purity) | [1] |
| Melting Point | 115.6°C | |
| Storage Conditions | 0-8 °C | [1] |

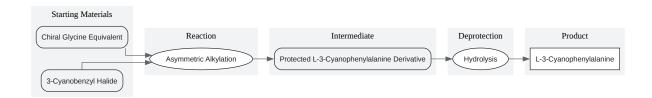
Synthesis of Fmoc-L-3-Cyanophenylalanine

The synthesis of **Fmoc-L-3-Cyanophenylalanine** is typically achieved through a two-step process: the enantioselective synthesis of the free amino acid, L-3-Cyanophenylalanine, followed by the protection of the α -amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Synthesis of L-3-Cyanophenylalanine

While a definitive, detailed protocol for the enantioselective synthesis of L-3-Cyanophenylalanine is not readily available in public literature, a common approach for analogous compounds involves the alkylation of a chiral glycine enolate equivalent with 3-cyanobenzyl bromide. Another potential route is the asymmetric hydroamination of 3-cyanocinnamic acid derivatives.[2] A general synthetic scheme is presented below.





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Fig. 1: General synthesis scheme for L-3-Cyanophenylalanine.

Step 2: Fmoc Protection of L-3-Cyanophenylalanine

The protection of the α -amino group of L-3-Cyanophenylalanine with the Fmoc group is a standard procedure in peptide chemistry. The most common method involves the reaction of the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol:

- Dissolution: Dissolve L-3-Cyanophenylalanine (1 equivalent) in a suitable solvent mixture, such as aqueous acetone or a mixture of THF and saturated aqueous sodium bicarbonate (2:1 v/v).[3]
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Reagents: Add sodium bicarbonate (excess) and Fmoc-OSu (1.05-1.2 equivalents) to the cooled solution.
- Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
- Work-up:
 - Remove the organic solvent under reduced pressure.



- Adjust the pH of the aqueous solution to 2 with 1 M HCl.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude product.
- Purification: The crude **Fmoc-L-3-Cyanophenylalanine** can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether) to yield a white solid.

Characterization Data

Detailed characterization data for **Fmoc-L-3-Cyanophenylalanine** is crucial for quality control and ensuring its proper incorporation into peptides. While a complete set of spectral data is not consistently published, the following represents typical expected values based on related compounds and general principles of NMR spectroscopy.



| Data Type | Description | |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| ¹H NMR | Expected signals include aromatic protons from both the fluorenyl and cyanophenyl groups, the α -proton, β -protons, and protons of the Fmoc group's methylene and methine groups. | |
| ¹³ C NMR | Expected signals include carbons of the carbonyl group, the cyano group, aromatic carbons, the α -carbon, β -carbon, and carbons of the Fmoc group. | |
| A specific optical rotation value is a key of enantiomeric purity. While the exact the L-isomer is not widely reported, the isomer has a reported value of $[\alpha]^{20}D = (c=1 \text{ in DMF})$. The L-isomer is expected a corresponding negative value.[4] | | |
| HPLC | Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), with expected purity ≥98%. | |

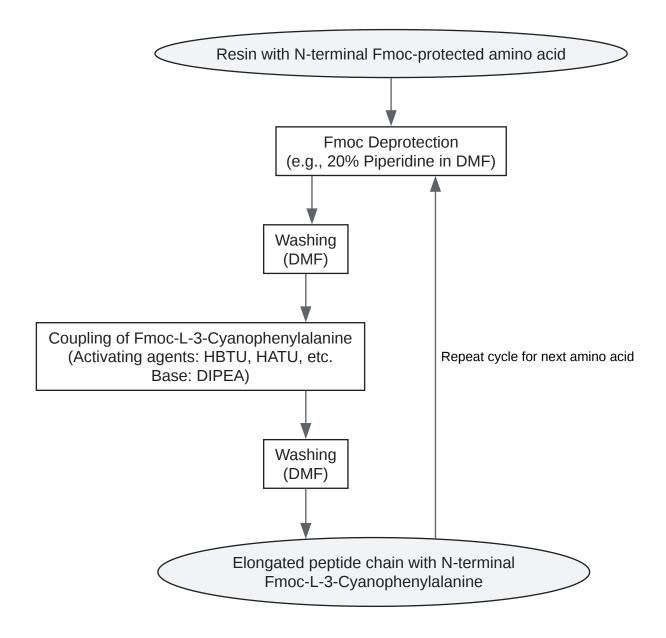
Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Cyanophenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation follows the standard SPPS cycle.

Experimental Workflow for SPPS:

The following diagram illustrates a typical cycle for the incorporation of **Fmoc-L-3-Cyanophenylalanine** into a growing peptide chain on a solid support.





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